3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid
Description
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)10-3-5-11(6-4-10)18(16,17)13-8-7-12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJGFVCUXKOWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Isopropylbenzenesulfonyl Chloride
The precursor 4-isopropylbenzenesulfonyl chloride is synthesized via chlorosulfonation of cumene (isopropylbenzene). In a representative procedure:
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Chlorosulfonation : Cumene (10 g, 83.3 mmol) is reacted with chlorosulfonic acid (20 mL) at 0–5°C for 2 hours.
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Quenching : The mixture is poured onto ice, and the precipitate is filtered and washed with cold water.
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Purification : Recrystallization from hexane yields white crystals (yield: 85%, m.p. 62–64°C).
Key Characterization Data :
Coupling with 3-Aminopropanoic Acid
The sulfonamide bond formation follows a two-step protocol:
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Reaction Setup : 4-Isopropylbenzenesulfonyl chloride (5.0 g, 21.5 mmol) and 3-aminopropanoic acid (2.3 g, 25.8 mmol) are dissolved in anhydrous THF (50 mL). Triethylamine (3.6 mL, 25.8 mmol) is added dropwise at 0°C.
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Reflux : The mixture is stirred at 40°C for 6 hours.
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Workup : The solvent is removed under vacuum, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1M HCl, water, and brine, then dried over Na₂SO₄.
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Purification : Recrystallization from ethanol-water (4:1) affords the product as a white solid (yield: 78%, m.p. 158–160°C).
Optimization Insights :
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Solvent Impact : THF outperforms DCM due to better solubility of intermediates (Table 1).
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Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine minimizes side products.
Table 1: Solvent-Dependent Yield Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 40 | 6 | 78 |
| DCM | 25 | 12 | 65 |
| Acetonitrile | 50 | 4 | 72 |
Alternative Synthetic Pathways
Direct Sulfonation of 4-Isopropylbenzenesulfonic Acid
An alternative route involves sulfonation of 4-isopropylbenzenesulfonic acid using PCl₅:
This method, however, requires stringent moisture control and offers lower yields (68%) compared to chlorosulfonation.
Solid-Phase Synthesis
Recent advances propose resin-bound synthesis for high-throughput applications. Wang resin-functionalized 3-aminopropanoic acid reacts with sulfonyl chloride in DMF, achieving 70% yield after cleavage with trifluoroacetic acid.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms ≥98% purity. Residual solvents (THF, DCM) are below ICH limits (GC headspace analysis).
Challenges and Mitigation Strategies
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Hydrolysis of Sulfonyl Chloride : Exposure to moisture leads to undesired sulfonic acid. Use of anhydrous solvents and inert atmosphere (N₂/Ar) is critical.
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Byproduct Formation : Excess 3-aminopropanoic acid may form bis-sulfonamides. Stoichiometric control and incremental reagent addition mitigate this issue.
Industrial-Scale Considerations
Pilot-scale batches (10 kg) employ continuous flow reactors to enhance heat dissipation and reduce reaction time (3 hours vs. 6 hours batch). Economic analysis favors chlorosulfonation over PCl₅-based routes due to lower reagent costs .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid serves as a building block for synthesizing more complex molecules. Its sulfonamide group can participate in various chemical reactions, making it valuable for developing new compounds with desired properties.
Biology
The compound is investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group allows it to interact with active sites of enzymes, potentially inhibiting their activity. This property is particularly relevant in the study of metabolic pathways and enzyme regulation.
Medicine
In medical research, this compound has been explored for its therapeutic properties:
- Anti-inflammatory Activity : Research indicates that compounds similar to 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases like psoriasis and rheumatoid arthritis .
- Anticancer Properties : Some studies have shown that derivatives of benzenesulfonamides exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are overexpressed in cancer cells .
Case Study 1: Anti-inflammatory Effects
A study published in 2014 demonstrated that compounds structurally related to 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid effectively inhibited TNF-α secretion in mouse models of skin inflammation. These findings suggest potential applications in treating inflammatory skin diseases .
Case Study 2: Enzyme Inhibition
Research focusing on the binding affinity of sulfonamide derivatives to carbonic anhydrases (CAs) revealed that certain modifications to the sulfonamide structure significantly enhance binding strength. This highlights the importance of structural variations in developing effective enzyme inhibitors .
Data Tables
| Application Area | Specific Use | Example Studies | Potential Impact |
|---|---|---|---|
| Chemistry | Building block for synthesis | Various synthetic routes | Development of novel compounds |
| Biology | Enzyme inhibition | Studies on CA inhibitors | Regulation of metabolic pathways |
| Medicine | Anti-inflammatory and anticancer | Research on skin diseases and cancer cell lines | New therapeutic agents |
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring can engage in hydrophobic interactions with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure: Features a hydroxyphenyl amino group instead of sulfonamido.
- Properties: Enhanced hydrogen-bonding capacity due to the phenolic –OH group, improving solubility in aqueous media.
- Applications : Demonstrated anticancer and antioxidant activities, attributed to redox modulation and apoptosis induction .
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic Acid
- Structure : Incorporates an indole ring and a nitrobenzenesulfonamido group.
- Indole contributes to π-π stacking interactions.
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic Acid
- Structure: Replaces sulfonamido with a cyclohexylcarbonyl amino group.
- Properties : Increased lipophilicity due to the cyclohexyl moiety, likely improving membrane permeability but reducing aqueous solubility.
- Applications : Studied in the context of IDH1 R132H inhibition for cancer therapy, with IC₅₀ values as low as 0.03 μM in specific derivatives .
3-(3,4-Dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic Acid
- Structure : Contains dimethoxyphenyl and acetamidomethyl benzenesulfonamido groups.
- Applications : Discontinued in commercial catalogs, suggesting challenges in synthesis or efficacy .
Comparative Data Table
Biological Activity
3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid, a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to interact with biological macromolecules. Its structure can be represented as follows:
The biological activity of 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid is primarily attributed to its interactions with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, thereby inhibiting their activity. Additionally, the aromatic ring can engage in hydrophobic interactions with cellular membranes, influencing various cellular processes.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values for several tested organisms are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 40 |
| S. aureus | 30 |
| P. aeruginosa | 50 |
| K. pneumoniae | 45 |
These results suggest that 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid could serve as a viable alternative in treating infections caused by these pathogens.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it inhibits the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could potentially reduce inflammation-related symptoms in various conditions .
Case Study 1: Inhibition of COX Enzymes
A study conducted on the compound's effectiveness as a COX inhibitor revealed that it significantly reduced prostaglandin E2 levels in cultured cells exposed to inflammatory stimuli. This suggests a promising application in managing inflammatory diseases such as arthritis .
Case Study 2: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, treatment with 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid resulted in a notable reduction in infection symptoms and bacterial load, highlighting its potential as an effective therapeutic agent .
Q & A
Basic Question: How can the synthesis of 3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid be optimized for higher yields and purity?
Methodological Answer:
Synthesis optimization requires a multi-step approach:
- Sulfonation and Coupling: Start with 4-isopropylbenzenesulfonyl chloride and 3-aminopropanoic acid. Use coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF to enhance sulfonamide bond formation (similar to methods in , Scheme 3).
- Protection-Deprotection Strategies: Protect the carboxylic acid group with tert-butyl esters during sulfonamide coupling to prevent side reactions, followed by acidic deprotection (e.g., TFA).
- Purification: Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
